molecular formula C22H18N2O4 B2854501 Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate CAS No. 684232-16-4

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate

Cat. No.: B2854501
CAS No.: 684232-16-4
M. Wt: 374.396
InChI Key: NZJFWJGMSOJRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the carbamoyl and benzoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-3-24-18-12-11-17(15-5-4-6-16(19(15)18)21(24)26)23-20(25)13-7-9-14(10-8-13)22(27)28-2/h4-12H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJFWJGMSOJRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C(=O)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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